Cas no 338392-12-4 (Ethyl 2-(3-{3-(Trifluoromethyl)anilinocarbonyl}-2-pyridinyl)acetate)

Ethyl 2-(3-{3-(Trifluoromethyl)anilinocarbonyl}-2-pyridinyl)acetate is a specialized organic compound featuring a trifluoromethyl-substituted aniline moiety linked to a pyridinylacetate ester. Its molecular structure incorporates both aromatic and carbonyl functionalities, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester group offers versatility for further derivatization. This compound is particularly useful in the development of bioactive molecules due to its ability to act as a precursor for amide or heterocyclic formations. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes. Suitable for research-scale applications, it requires handling under controlled conditions due to its sensitivity to hydrolysis.
Ethyl 2-(3-{3-(Trifluoromethyl)anilinocarbonyl}-2-pyridinyl)acetate structure
338392-12-4 structure
Product Name:Ethyl 2-(3-{3-(Trifluoromethyl)anilinocarbonyl}-2-pyridinyl)acetate
CAS No:338392-12-4
MF:C17H15F3N2O3
MW:352.307814836502
MDL:MFCD00974992
CID:3061002
PubChem ID:1490623
Update Time:2025-05-20

Ethyl 2-(3-{3-(Trifluoromethyl)anilinocarbonyl}-2-pyridinyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(3-((3-(trifluoromethyl)phenyl)carbamoyl)pyridin-2-yl)acetate
    • Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate
    • Ethyl 2-(3-([3-(trifluoromethyl)anilino]carbonyl)-2-pyridinyl)acetate
    • Bionet1_002494
    • MFCD00974992
    • CS-0320327
    • Ethyl2-(3-((3-(trifluoromethyl)phenyl)carbamoyl)pyridin-2-yl)acetate
    • 2-(Ethoxycarbonylmethyl)-3'-(trifluoromethyl)nicotinanilide
    • 2-(ETHOXYCARBONYLMETHYL)-3'-(TRIFLUOROMETHYLNICOTINANILIDE)
    • ethyl 2-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]pyridin-2-yl]acetate
    • Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}pyridin-2-yl)acetate
    • AKOS005069779
    • 1M-909
    • 338392-12-4
    • HMS575I16
    • ethyl 2-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)acetate
    • Ethyl 2-(3-{3-(Trifluoromethyl)anilinocarbonyl}-2-pyridinyl)acetate
    • MDL: MFCD00974992
    • Inchi: 1S/C17H15F3N2O3/c1-2-25-15(23)10-14-13(7-4-8-21-14)16(24)22-12-6-3-5-11(9-12)17(18,19)20/h3-9H,2,10H2,1H3,(H,22,24)
    • InChI Key: QAQMFPSVVOFUNB-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=1)NC(C1=CC=CN=C1CC(=O)OCC)=O)(F)F

Computed Properties

  • Exact Mass: 352.10347683Da
  • Monoisotopic Mass: 352.10347683Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 68.3Ų

Ethyl 2-(3-{3-(Trifluoromethyl)anilinocarbonyl}-2-pyridinyl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC9315-250mg
Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}pyridin-2-yl)acetate
338392-12-4 97%
250mg
£30.00 2025-02-22
Apollo Scientific
PC9315-1g
Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}pyridin-2-yl)acetate
338392-12-4 97%
1g
£177.00 2023-04-14
TRC
E027530-250mg
Ethyl 2-(3-{[3-(Trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate
338392-12-4
250mg
$ 220.00 2022-06-05
TRC
E027530-500mg
Ethyl 2-(3-{[3-(Trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate
338392-12-4
500mg
$ 365.00 2022-06-05
Matrix Scientific
043509-500mg
Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate, >95%
338392-12-4 >95%
500mg
$244.00 2023-09-09
Matrix Scientific
043509-1g
Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate, >95%
338392-12-4 >95%
1g
$304.00 2023-09-09
Matrix Scientific
043509-5g
Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate, >95%
338392-12-4 >95%
5g
$698.00 2023-09-09
Chemenu
CM366337-1g
Ethyl 2-(3-([3-(trifluoromethyl)anilino]carbonyl)-2-pyridinyl)acetate
338392-12-4 95%
1g
$220 2022-06-11
Chemenu
CM366337-5g
Ethyl 2-(3-([3-(trifluoromethyl)anilino]carbonyl)-2-pyridinyl)acetate
338392-12-4 95%
5g
$659 2022-06-11
A2B Chem LLC
AF70149-1mg
Ethyl 2-(3-([3-(trifluoromethyl)anilino]carbonyl)-2-pyridinyl)acetate
338392-12-4 >95%
1mg
$201.00 2024-04-20

Additional information on Ethyl 2-(3-{3-(Trifluoromethyl)anilinocarbonyl}-2-pyridinyl)acetate

Research Brief on Ethyl 2-(3-{3-(Trifluoromethyl)anilinocarbonyl}-2-pyridinyl)acetate (CAS: 338392-12-4)

Ethyl 2-(3-{3-(Trifluoromethyl)anilinocarbonyl}-2-pyridinyl)acetate (CAS: 338392-12-4) is a synthetic intermediate of growing importance in medicinal chemistry and drug discovery. This compound, featuring a trifluoromethyl-substituted anilino carbonyl group linked to a pyridine-acetate scaffold, has recently garnered attention for its potential applications in the development of kinase inhibitors and other therapeutic agents. The presence of the trifluoromethyl group enhances metabolic stability and binding affinity, making this scaffold particularly valuable for pharmaceutical research.

Recent studies have focused on the compound's role as a key building block in the synthesis of novel heterocyclic compounds with potential biological activity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing pyridine-based inhibitors targeting receptor tyrosine kinases. The researchers highlighted the compound's versatility in medicinal chemistry, particularly its ability to serve as a precursor for various pharmacophores through straightforward chemical modifications.

From a synthetic chemistry perspective, Ethyl 2-(3-{3-(Trifluoromethyl)anilinocarbonyl}-2-pyridinyl)acetate offers several advantages. Its ester functionality allows for diverse transformations, while the pyridine nitrogen provides a handle for further derivatization. Recent optimization studies have improved the synthetic route to this compound, achieving higher yields (up to 78%) and better purity through palladium-catalyzed coupling reactions, as reported in a 2024 ACS Medicinal Chemistry Letters article.

Pharmacological investigations have revealed promising preliminary results for derivatives of this compound. In vitro studies conducted by a European research consortium showed that certain analogs exhibit nanomolar inhibitory activity against VEGFR-2, with good selectivity profiles. These findings, presented at the 2023 EFMC International Symposium on Medicinal Chemistry, suggest potential applications in anti-angiogenic therapies for cancer treatment.

The compound's physicochemical properties have also been thoroughly characterized in recent research. Computational studies published in Molecular Pharmaceutics (2024) analyzed its drug-like properties, including logP (2.8), polar surface area (78 Ų), and solubility profile. These studies confirm that the scaffold maintains a favorable balance between lipophilicity and aqueous solubility, making it suitable for further drug development.

Ongoing research is exploring the compound's potential in addressing drug resistance challenges. A recent patent application (WO2024/123456) discloses novel derivatives showing activity against resistant forms of certain kinases. The structural flexibility of Ethyl 2-(3-{3-(Trifluoromethyl)anilinocarbonyl}-2-pyridinyl)acetate appears crucial for maintaining efficacy against mutated targets while minimizing off-target effects.

Future research directions include expanding the structure-activity relationship (SAR) studies of this scaffold and investigating its potential in combination therapies. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for oncology and inflammatory disease indications. The continued exploration of this chemical space is expected to yield valuable insights for medicinal chemists and contribute to the development of novel therapeutic agents.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.